2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with enzymes or receptors involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Used as an antifungal agent with a similar mechanism of action.
Voriconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
2-((5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is unique due to its specific chemical structure, which combines the triazole ring with a sulfanyl and acetamide group. This unique structure may confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
332934-56-2 |
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Molecular Formula |
C19H19ClN4O2S |
Molecular Weight |
402.9g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-24-18(13-4-6-14(20)7-5-13)22-23-19(24)27-12-17(25)21-15-8-10-16(26-2)11-9-15/h4-11H,3,12H2,1-2H3,(H,21,25) |
InChI Key |
LCOMNQQOVQROKF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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